molecular formula C28H28N4O2 B6488964 N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 941954-64-9

N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide

Cat. No.: B6488964
CAS No.: 941954-64-9
M. Wt: 452.5 g/mol
InChI Key: NXJXCPNIZZABRA-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is a complex organic compound that features a quinoline core, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methylphenylamine, 4-phenylpiperazine, and 8-hydroxyquinoline.

    Step 1 Formation of Intermediate: The first step involves the reaction of 4-methylphenylamine with chloroacetyl chloride to form N-(4-methylphenyl)chloroacetamide.

    Step 2 Coupling Reaction: The intermediate is then reacted with 8-hydroxyquinoline in the presence of a base such as potassium carbonate to form the quinoline derivative.

    Step 3 Piperazine Introduction: Finally, the quinoline derivative is reacted with 4-phenylpiperazine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings.

    Reduction: Reduction reactions can occur at the quinoline core, potentially altering its electronic properties.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the amide and ether linkages.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Products may include quinoline N-oxides or phenyl ketones.

    Reduction: Reduced quinoline derivatives or amine products.

    Substitution: Substituted amides or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Ligand Design: The compound can be used as a ligand in coordination chemistry to form metal complexes.

    Catalysis: It may serve as a catalyst or catalyst precursor in organic transformations.

Biology

    Receptor Binding Studies: The compound can be used to study binding interactions with various biological receptors, particularly in the central nervous system.

Medicine

    Drug Development:

Industry

    Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is likely related to its ability to interact with biological receptors or enzymes. The quinoline core can intercalate with DNA, while the piperazine ring may interact with neurotransmitter receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-{[2-(4-methylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
  • N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-6-yl]oxy}acetamide

Uniqueness

N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is unique due to its specific substitution pattern on the quinoline and piperazine rings, which may confer distinct binding properties and biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

N-(4-methylphenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2/c1-21-10-13-23(14-11-21)29-27(33)20-34-25-9-5-6-22-12-15-26(30-28(22)25)32-18-16-31(17-19-32)24-7-3-2-4-8-24/h2-15H,16-20H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJXCPNIZZABRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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